Isochroman-6-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-6-amine can be synthesized through various methods. One common approach involves the direct functionalization of isochroman under iron and copper catalysis. This method allows for the efficient formation of C-H bonds, which are then activated for further reactions . Another method involves the use of donor/donor carbenes and Rhodium catalysts to achieve high yields with excellent diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: Isochroman-6-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Isochroman-6-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: this compound derivatives have shown potential as enzyme inhibitors and modulators of biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the production of materials such as polyamides and polyurethanes, which have applications in automotive, aerospace, and health industries
Mechanism of Action
The mechanism of action of isochroman-6-amine involves a series of chemical reactions. It is known to undergo iron-catalyzed C-H amination reactions with arylamines under mild conditions, leading to the formation of various oxidative coupling products. These reactions are crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Isochroman: A structurally similar compound with a different functional group.
Tetrahydroisoquinoline: Another heterocyclic amine with similar biological activities.
Isochroman-1-one: A related compound with a different oxidation state
Uniqueness: Isochroman-6-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNVOJMYCNULT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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